Monaspin B
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Overview
Description
Monaspin B is a novel cyclohexyl-furan compound derived from the cocultivation of Monascus purpureus and Aspergillus oryzae. This compound has garnered significant attention due to its potent antileukemic activity, making it a promising candidate for leukemia therapy .
Preparation Methods
Monaspin B is produced through microbial cocultivation, a process that involves the tandem enzymatic catalysis between different fungi. In this case, Monascus purpureus, a food fermentation strain, and Aspergillus oryzae are cocultivated to produce this compound. The optimization of the cocultivation mode and media has enhanced the production of this compound to 0.8 mg/L .
Chemical Reactions Analysis
Monaspin B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Monaspin B has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the mechanisms of cyclohexyl-furan reactions.
Biology: It is utilized in biological studies to understand its effects on cellular processes.
Medicine: this compound exhibits potent antiproliferative activity against the leukemic HL-60 cell line by inducing apoptosis, with a half-maximal inhibitory concentration of 160 nM. .
Industry: The compound’s unique properties make it valuable in the development of new drugs and therapeutic agents
Mechanism of Action
Monaspin B exerts its effects by inducing apoptosis in leukemic cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the reduction of white blood cell, lymphocyte, and neutrophil counts in leukemia models .
Comparison with Similar Compounds
Monaspin B is unique compared to other similar compounds due to its specific structure and potent antileukemic activity. Similar compounds include Monaspin A, which is also derived from the cocultivation of Monascus purpureus and Aspergillus oryzae but exhibits different biological activities .
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
7a-methyl-3-methylidene-5-[(E)-4-oxopent-1-enyl]-3a,4,5,7-tetrahydro-1-benzofuran-2,6-dione |
InChI |
InChI=1S/C15H18O4/c1-9(16)5-4-6-11-7-12-10(2)14(18)19-15(12,3)8-13(11)17/h4,6,11-12H,2,5,7-8H2,1,3H3/b6-4+ |
InChI Key |
UUHLKWWYEAWIAU-GQCTYLIASA-N |
Isomeric SMILES |
CC(=O)C/C=C/C1CC2C(=C)C(=O)OC2(CC1=O)C |
Canonical SMILES |
CC(=O)CC=CC1CC2C(=C)C(=O)OC2(CC1=O)C |
Origin of Product |
United States |
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